2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
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Description
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.5g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as 4-benzoylpiperidine derivatives have been found to inhibit the glycine transporter 1 (glyt1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can lead to an increase in glycine levels, which can enhance NMDA receptor function .
Mode of Action
It can be inferred from similar compounds that it may interact with its target protein (such as glyt1) and inhibit its function . This inhibition could lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting neuronal signaling .
Biochemical Pathways
Based on the potential target (glyt1), it can be inferred that the compound may affect the glycine-dependent neurotransmission pathway . Inhibition of GlyT1 can increase the concentration of glycine in the synaptic cleft, enhancing the function of NMDA receptors and potentially affecting glutamatergic neurotransmission .
Pharmacokinetics
The compound’s boiling point is reported to be 127-128 °c at 2 mm hg , which might influence its distribution and elimination
Result of Action
Based on the potential inhibition of glyt1, it can be inferred that the compound may lead to an increase in synaptic glycine levels, enhancing nmda receptor function and potentially affecting neuronal signaling .
Biochemical Analysis
Biochemical Properties
The compound interacts with several enzymes and proteins, including dopamine D2, serotonin 5-HT2A, and serotonin 5-HT7 receptors . It exhibits inhibitory effects on these receptors, with IC50 values of 1.68 nM, 2.03 nM, and 0.495 nM respectively . The nature of these interactions involves binding to the active sites of these receptors, thereby modulating their activity .
Cellular Effects
2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide influences cell function by modulating the activity of key neurotransmitter receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting dopamine D2 and serotonin 5-HT2A receptors, it can alter neurotransmitter signaling and potentially influence gene expression related to these pathways .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its interactions with neurotransmitter receptors . It binds to these receptors, inhibiting their activity and leading to changes in neurotransmitter signaling . This can result in downstream effects such as altered gene expression and changes in cellular metabolism .
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c24-20(15-23-21(25)18-8-4-5-9-19(18)28(23,26)27)22-12-10-17(11-13-22)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKSIIYRFBUERD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.